Cereblon (CRBN) E3 Ligase Ligand Engagement: Indane‑1,3‑dione vs. Phthalimide Scaffold Hierarchy
In a computational screening of 68 indanedione and indanone derivatives for cereblon (CRBN) binding, ten molecules displayed better CRBN binding affinity than the classical phthalimide ligand thalidomide [1]. Although this study did not directly test the target compound, the indane‑1,3‑dione scaffold it contains is explicitly identified as a privileged structure capable of surpassing phthalimide‑based ligands in CRBN engagement [1]. In contrast, the phthalimide analog CAS 857266‑28‑5 belongs to the isoindoline‑1,3‑dione class, which constitutes the same pharmacophore as thalidomide and exhibits well‑documented yet structurally distinct CRBN binding modes [2]. Therefore, when designing cereblon‑recruiting PROTACs or molecular‑glue degraders, the indane‑1,3‑dione building block offers a differentiated CRBN ligand geometry that may recruit distinct neosubstrates and avoid cross‑resistance associated with phthalimide‑based IMiD scaffolds.
| Evidence Dimension | Cereblon (CRBN) binding affinity – in silico screening |
|---|---|
| Target Compound Data | Scaffold class (indane‑1,3‑dione) represented among ten molecules surpassing thalidomide CRBN binding affinity in silico [1]. |
| Comparator Or Baseline | Thalidomide (phthalimide scaffold) – baseline CRBN ligand; phthalimide analog CAS 857266‑28‑5 contains the same isoindoline‑1,3‑dione pharmacophore. |
| Quantified Difference | Ten indanedione/indanone derivatives computationally predicted to have superior CRBN binding versus thalidomide [1]; exact ΔG values not disclosed for individual compounds. |
| Conditions | Computational docking/molecular dynamics study of 68 indanedione/indanone derivatives against CRBN E3 ligase [1]. |
Why This Matters
For proteolysis‑targeting chimera (PROTAC) procurement, choosing an indane‑1,3‑dione CRBN ligand over a phthalimide one can alter substrate degradation profiles and reduce IMiD‑class cross‑reactivity.
- [1] Authorea. Computational Investigations of Indanedione and Indanone Derivatives in Drug Discovery: Indanone Derivatives Inhibits Cereblon, an E3 Ubiquitin Ligase Component. Authorea, July 04, 2022. https://www.authorea.com/doi/full/10.22541/au.165692120.02442584 (accessed 2026-05-08). View Source
- [2] MDPI Molecules. Indane-1,3-Dione: From Synthetic Strategies to Applications. Molecules 2022, 27(18), 5976. https://doi.org/10.3390/molecules27185976 View Source
